3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-29-11-10-25-22(28)19(13-23)12-20-16-27(15-17-6-3-2-4-7-17)26-21(20)18-8-5-9-24-14-18/h2-9,12,14,16H,10-11,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUTWUWWQBHJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CN(N=C1C2=CN=CC=C2)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide is a member of the pyrazole family, which has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 306.36 g/mol. Its structure includes a pyrazole ring, a pyridine moiety, and a cyano group, which are critical for its biological activity.
Research indicates that compounds like this compound may act through multiple pathways:
- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that similar pyrazole derivatives can inhibit kinases such as VEGFR and mIDH1, which are crucial in cancer metabolism and angiogenesis .
- Induction of Apoptosis : Similar compounds have been observed to induce apoptotic pathways in cancer cells, leading to cell death. This is particularly relevant in the context of HeLa cells and other cancer lines where significant cytotoxic effects have been recorded .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa | 0.37 | |
| Enzyme Inhibition | VEGFR | >57 | |
| Apoptosis Induction | MCF-7 | 0.73 | |
| Anticancer Activity | A549 | 0.95 |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity in Cancer Models : In vitro studies indicate that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa. For example, a derivative with similar structural characteristics was found to have an IC50 value of 0.37 µM against HeLa cells, demonstrating potent anticancer properties .
- Mechanistic Insights : Flow cytometry analyses revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents . The binding affinity to target proteins such as VEGFR suggests a multi-targeted approach in their mechanism of action.
Scientific Research Applications
A recent study detailed an efficient synthetic route involving the reaction of 1-benzyl-3-(pyridin-3-yl)-1H-pyrazole with malononitrile derivatives under controlled conditions, yielding high purity and yield of the target compound .
Anticancer Activity
Research indicates that compounds containing pyrazole and pyridine structures exhibit significant anticancer properties. The target compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer lines such as breast and lung cancer.
Table 2: Anticancer Activity Data
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 12 |
Computational Studies
Recent computational studies have utilized molecular docking techniques to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound interacts effectively with proteins involved in cancer progression and microbial resistance.
Table 4: Molecular Docking Results
Preparation Methods
Cyclocondensation for Pyrazole Formation
The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynones. A representative protocol from involves:
Reagents :
- Hydrazine hydrate (1.2 eq)
- 1-(Benzyl)-3-(pyridin-3-yl)prop-2-yn-1-one (1.0 eq)
- Acetic acid (solvent, 0.1 M)
Conditions :
- Reflux at 110°C for 12 hours
- Cooling to 25°C, followed by neutralization with NaHCO₃
Yield : 78% after silica gel chromatography (hexane/EtOAc 3:1).
| Step | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, AcOH | 110°C, 12h | Pyrazole intermediate | 78% |
Functionalization of the Pyrazole Ring
Substituents are introduced via Ullmann coupling or nucleophilic aromatic substitution:
Benzyl Group Installation :
Pyridinyl Group Introduction :
- 3-Pyridinylboronic acid (1.2 eq)
- Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), DME/H₂O (3:1), 90°C, 8h
- Yield : 72%
Construction of the Cyanoacrylamide Moiety
Knoevenagel Condensation
The cyano group is introduced via condensation of a ketone with malononitrile:
Reaction Setup :
- Pyrazole-carbaldehyde (1.0 eq)
- Malononitrile (1.5 eq)
- Piperidine (catalyst), ethanol, 70°C, 4h
Amidation with 2-Methoxyethylamine
The acrylonitrile intermediate undergoes amidation:
Procedure :
- Acrylonitrile derivative (1.0 eq)
- 2-Methoxyethylamine (1.2 eq)
- DCC (1.1 eq), DMAP (0.1 eq), CH₂Cl₂, 0°C → 25°C, 12h
Workup :
- Filtration, washing with 1M HCl, saturated NaHCO₃, and brine
- Column chromatography (CH₂Cl₂/MeOH 95:5)
- Yield : 68%
Optimization and Mechanistic Insights
Catalytic Effects in Ullmann Coupling
Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance pyridinyl group coupling efficiency:
| Catalyst | Ligand | Temp (°C) | Yield |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 90 | 72% |
| PdCl₂ | PPh₃ | 90 | 58% |
Solvent Impact on Amidation
Polar aprotic solvents (DMF, DMSO) improve amine reactivity but necessitate stringent drying:
| Solvent | Reaction Time (h) | Yield |
|---|---|---|
| DMF | 6 | 75% |
| THF | 12 | 68% |
| CH₂Cl₂ | 12 | 68% |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC (C18, MeCN/H₂O 70:30): >99% purity at 254 nm.
Challenges and Alternative Routes
Competing Side Reactions
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times:
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Basic: What are the key considerations for optimizing the synthesis yield of 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide?
Methodological Answer:
Optimization requires careful control of reaction conditions and reagent stoichiometry. For pyrazole derivatives, copper(I) bromide and cesium carbonate are critical for coupling reactions, as seen in analogous syntheses . Temperature (e.g., 35°C for 48 hours) and solvent choice (e.g., DMSO for solubility) significantly impact reaction efficiency. Post-synthesis, gradient chromatography (e.g., 0–100% ethyl acetate/hexane) improves purity. Yield can be increased by iterative adjustments to catalyst loading and reaction time, with monitoring via TLC or HPLC.
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?
Methodological Answer:
Contradictions in or NMR shifts may arise from tautomerism or solvent effects. For pyrazole-based compounds, deuterated solvents (e.g., CDCl) and 2D NMR techniques (e.g., HSQC, HMBC) help assign signals unambiguously . Computational methods (DFT calculations) can predict shifts for comparison. If discrepancies persist, X-ray crystallography (as applied to structurally similar compounds in ) provides definitive confirmation of the molecular structure.
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- HRMS (ESI): To confirm molecular weight (e.g., m/z 215 [M+H] for related compounds) .
- Multinuclear NMR: , , and DEPT-135 for functional group identification and regiochemistry.
- IR Spectroscopy: To detect cyano (~2200 cm) and amide (~1650 cm) groups .
- HPLC-PDA: For purity assessment (>95% by area normalization).
Advanced: How to design in vitro/in vivo studies to evaluate its biological activity, particularly in combination therapies?
Methodological Answer:
For kinase-targeting compounds (e.g., JAK1 inhibitors), use:
- Cellular assays: Phospho-STAT3/STAT1 ELISA to measure pathway inhibition .
- Combination screens: Pair with EGFR inhibitors (e.g., osimertinib) in NSCLC xenograft models (e.g., NCI-H1975) to assess synergistic effects .
- PK/PD modeling: Monitor plasma half-life and tissue distribution using LC-MS/MS. Dose escalation studies should balance efficacy (tumor regression) and toxicity (hematological parameters).
Advanced: How do structural modifications (e.g., substituents on benzyl or pyridine groups) affect target binding or solubility?
Methodological Answer:
- Substituent effects: Electron-withdrawing groups (e.g., cyano) enhance electrophilicity, while methoxyethyl side chains improve solubility (logP optimization) .
- Binding assays: Use SPR or ITC to measure affinity changes. For pyridin-3-yl variants, compare docking scores (e.g., AutoDock Vina) against wild-type structures.
- Solubility testing: Phase-solubility diagrams in PBS/EtOH mixtures identify optimal formulations.
Basic: What chromatographic methods are effective for purifying this compound?
Methodological Answer:
- Normal-phase chromatography: Employ silica gel with ethyl acetate/hexane gradients for intermediate purification .
- Reverse-phase HPLC: Use C18 columns (acetonitrile/water + 0.1% TFA) for final polishing. Adjust gradient slope (e.g., 5–95% over 20 minutes) to resolve polar byproducts.
Advanced: How to investigate reaction mechanisms (e.g., unexpected byproducts) during synthesis?
Methodological Answer:
- Isolation and characterization: Use preparative TLC to isolate byproducts, followed by HRMS/NMR for structural elucidation.
- Kinetic studies: Monitor reaction progress via in situ FTIR or Raman spectroscopy. For copper-catalyzed couplings, vary catalyst loading to identify rate-limiting steps .
- Computational modeling: Transition state analysis (Gaussian 09) reveals intermediates, such as radical species in Ullmann-type couplings.
Basic: What solvent systems are optimal for solubility in biological assays?
Methodological Answer:
- In vitro: Use DMSO stocks (<0.1% final concentration) diluted in cell culture media (e.g., RPMI-1640). Confirm stability via UV-Vis (λmax tracking over 24 hours).
- In vivo: For aqueous solubility, use co-solvents like PEG-400 or Captisol®. Pre-formulation studies (e.g., dynamic light scattering) ensure colloidal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
